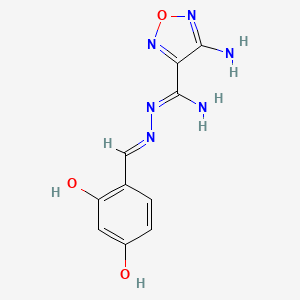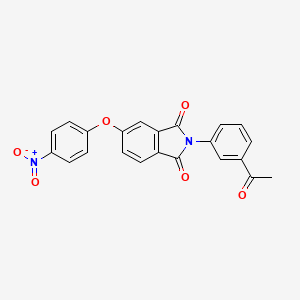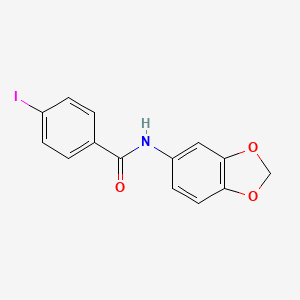
4-amino-N'-(2,4-dihydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N'-(2,4-dihydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide is a chemical compound with various scientific research applications. It is commonly referred to as 'ADOCA' and is known for its potential as an anticancer agent.
作用機序
The exact mechanism of action of ADOCA is not fully understood. However, it is believed that ADOCA exerts its anticancer effects by inducing DNA damage and inhibiting DNA repair mechanisms, leading to cell cycle arrest and apoptosis. ADOCA also inhibits the activity of various enzymes involved in cell proliferation and survival, such as topoisomerase II and Akt.
Biochemical and Physiological Effects:
ADOCA has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). ADOCA also inhibits the activity of various pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One of the major advantages of ADOCA is its potential as an anticancer agent. It has been shown to be effective against various cancer cell lines and has low toxicity in normal cells. Additionally, ADOCA has anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases. However, one of the limitations of ADOCA is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on ADOCA. One area of research could focus on improving the solubility of ADOCA to make it more suitable for in vivo administration. Additionally, further studies could investigate the potential of ADOCA as a therapeutic agent for various inflammatory and oxidative stress-related diseases. Another area of research could focus on the development of ADOCA derivatives with improved anticancer properties and reduced toxicity. Overall, the potential of ADOCA as a therapeutic agent warrants further investigation and research.
Conclusion:
4-amino-N'-(2,4-dihydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide, commonly known as ADOCA, is a chemical compound with various scientific research applications. It has been extensively studied for its potential as an anticancer agent and has shown promising results in inhibiting the growth of various cancer cell lines. ADOCA exerts its anticancer effects by inducing apoptosis and inhibiting cell proliferation. Additionally, ADOCA has anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of ADOCA and its potential as a therapeutic agent.
合成法
ADOCA is synthesized through a multistep process that involves the condensation of 2,4-dihydroxybenzaldehyde and semicarbazide to form 2,4-dihydroxybenzaldehyde semicarbazone. This compound is then reacted with ethyl chloroacetate to form ethyl 2-(2,4-dihydroxyphenyl)hydrazonoacetate, which is further reacted with hydrazine hydrate to form 4-amino-N'-(2,4-dihydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide.
科学的研究の応用
ADOCA has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. ADOCA exerts its anticancer effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Additionally, ADOCA has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
特性
IUPAC Name |
4-amino-N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O3/c11-9(8-10(12)16-19-15-8)14-13-4-5-1-2-6(17)3-7(5)18/h1-4,17-18H,(H2,11,14)(H2,12,16)/b13-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIKIYFVQAIRSQ-YIXHJXPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NN=C(C2=NON=C2N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=N/N=C(/C2=NON=C2N)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-isopropoxyethyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6006948.png)
![methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6006955.png)
![1-{4-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6006962.png)
![2-(2-chlorobenzyl)-4-[3-(3-thienyl)propanoyl]morpholine](/img/structure/B6006964.png)
![2-[2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene]-N'-nitrohydrazinecarboximidamide](/img/structure/B6006974.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(2-methoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6006976.png)

![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6006987.png)
![2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B6006991.png)
![3-(4-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid](/img/structure/B6006997.png)
![2-[({4-[3-(dimethylamino)-3-oxopropyl]phenyl}amino)carbonyl]benzoic acid](/img/structure/B6007001.png)
![N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea)](/img/structure/B6007007.png)

![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N'-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]urea](/img/structure/B6007023.png)